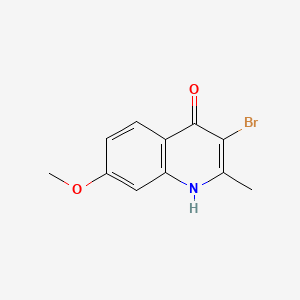

3-Bromo-7-methoxy-2-methylquinolin-4-ol

説明

3-Bromo-7-methoxy-2-methylquinolin-4-ol is a halogenated quinoline derivative characterized by a bromine atom at position 3, a methoxy group at position 7, a methyl group at position 2, and a hydroxyl group at position 4. For example, the non-brominated analog, 7-Methoxy-2-methylquinolin-4-ol (C₁₁H₁₁NO₂), has a molecular weight of 189.214 . The addition of bromine (atomic weight ~79.9) would increase the molecular weight to approximately 269.11 g/mol. This compound’s reactivity and applications likely arise from its electron-withdrawing bromine substituent and hydrogen-bonding hydroxyl group, making it a candidate for pharmaceutical or material science research.

特性

IUPAC Name |

3-bromo-7-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-10(12)11(14)8-4-3-7(15-2)5-9(8)13-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIKNYSGQSWIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-2-methylquinolin-4-ol typically involves the bromination of 7-methoxy-2-methylquinolin-4-ol. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.

化学反応の分析

Types of Reactions

3-Bromo-7-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: The compound can be reduced to remove the bromine atom or alter the quinoline ring structure.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Quinoline derivatives with higher oxidation states.

Reduction: De-brominated or structurally altered quinoline compounds.

科学的研究の応用

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex organic molecules. Its unique structural features allow for various chemical reactions, including substitution, oxidation, and reduction .

Types of Reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions: Can be oxidized to form different quinoline derivatives.

- Reduction Reactions: The compound can be reduced to alter its structure.

Biology

3-Bromo-7-methoxy-2-methylquinolin-4-ol has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it exhibits significant antimicrobial activity against various strains of bacteria .

Antimicrobial Activity:

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent activity against both gram-positive and gram-negative bacteria:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these cell lines indicate its potential efficacy:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 22 |

| A549 | 18 |

The mechanisms by which this compound exerts its biological effects likely involve interactions with specific enzymes and receptors, influencing cellular signaling pathways related to survival and proliferation .

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing. Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics, particularly in light of increasing resistance to existing treatments. Furthermore, its anticancer properties suggest it could play a role in cancer therapy .

Case Studies

Several studies have highlighted the effectiveness of quinoline derivatives in treating infections and cancer. For example, compounds similar to this compound have shown promise against resistant strains of bacteria and various cancer cell lines. These findings underscore the importance of continued research into this compound's structure–activity relationship (SAR) to optimize its efficacy .

作用機序

The mechanism of action of 3-Bromo-7-methoxy-2-methylquinolin-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence its binding affinity and specificity for molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.

類似化合物との比較

Substituent Positioning and Functional Group Variations

The table below highlights key structural and property differences between 3-Bromo-7-methoxy-2-methylquinolin-4-ol and similar compounds:

Impact of Substituents on Properties

- Bromine Position: Bromine at position 3 (target compound) vs. position 8 (e.g., 8-Bromo-4-methoxy-2-methylquinoline ) alters steric and electronic effects. Position 3 bromine may enhance intramolecular interactions due to proximity to the hydroxyl group.

- Hydroxyl vs. Methoxy/Ketone: The hydroxyl group at position 4 in the target compound enables hydrogen bonding, unlike 8-Bromo-4-methoxy-2-methylquinoline (methoxy at 4) or 7-Bromoquinolin-2(1H)-one (ketone at 2) . This increases solubility in polar solvents.

Similarity Scores and Structural Relationships

provides Tanimoto similarity scores for analogs:

- 5-Bromo-2-benzyloxy-6-methylpyridine (0.76 similarity): Lower due to pyridine core vs. quinoline .

- 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol (0.74 similarity): Benzooxazole heterocycle reduces quinoline-like aromaticity .

- 8-Bromo-4-methoxy-2-methylquinoline (0.92 similarity): High similarity despite bromine position and lack of hydroxyl .

Research Implications

- Bioactivity: The hydroxyl and bromine groups in this compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-hydroxylated analogs like 8-Bromo-4-methoxy-2-methylquinoline .

- Synthetic Utility : The compound’s structure serves as a versatile intermediate; bromine allows further functionalization via cross-coupling reactions.

生物活性

3-Bromo-7-methoxy-2-methylquinolin-4-ol is a quinoline derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H10BrNO2. Its synthesis typically involves the bromination of 7-methoxy-2-methylquinolin-4-ol, often using bromine or N-bromosuccinimide (NBS) under controlled conditions in organic solvents like dichloromethane or chloroform at temperatures ranging from 0 to 25°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of bromine and methoxy groups can enhance its binding affinity to specific enzymes or receptors, potentially influencing pathways related to cell signaling, metabolism, and gene expression.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Pyrazinamide | 57.73 | M. tuberculosis |

| 3-Bromo Derivative | 12.23 | M. tuberculosis |

| 4-Chloro Derivative | 6.68 | M. tuberculosis |

These findings suggest that modifications in the structure can significantly impact the antimicrobial efficacy of quinoline derivatives .

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored. For example, studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The IC50 values reported for these compounds show promising results:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 22–52 | HT-29 |

| Compound B | 3.02–1.92 | A549 |

These results indicate that structural modifications can enhance the anticancer properties of quinoline derivatives, suggesting a pathway for developing new therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The presence of specific substituents such as bromine and methoxy groups has been shown to influence both antimicrobial and anticancer activities significantly. For example, compounds with additional halogen substitutions exhibited increased potency against M. tuberculosis compared to their unsubstituted counterparts .

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinoline derivatives:

- Antitubercular Activity : A study demonstrated that specific substitutions on the quinoline ring led to enhanced antitubercular activity compared to standard treatments.

- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives showed significant cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy.

- Antimicrobial Efficacy : Compounds were tested against a range of pathogens, showing varying degrees of effectiveness based on their structural features.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 3-Bromo-7-methoxy-2-methylquinolin-4-ol?

- Methodological Answer : Begin with quinoline core functionalization via bromination at the 3-position using NBS (N-bromosuccinimide) under controlled acidic conditions. Methoxy and methyl groups are typically introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions to avoid hydrolysis. Monitor reaction progress using TLC and HPLC to isolate intermediates .

- Data Validation : Confirm regioselectivity of bromination via -NMR (e.g., downfield shifts at C-3) and cross-validate with HRMS for molecular ion peaks .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of chromatographic (HPLC with C18 column, >95% purity threshold) and spectroscopic techniques:

- - and -NMR to confirm substituent positions and absence of byproducts.

- FT-IR to identify functional groups (e.g., O–H stretch at ~3200 cm, C–Br at ~550 cm) .

- Mass spectrometry (HRMS-ESI) to validate molecular weight (CHBrNO, expected [M+H] = 284.0) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to minimize inhalation risks; wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters:

- Refine hydrogen bonding networks (e.g., O–H···O interactions between hydroxyl and methoxy groups).

- Analyze thermal ellipsoids to assess positional disorder in the bromine substituent.

- Compare with DFT-optimized geometries to validate intramolecular torsion angles .

Q. What experimental strategies can elucidate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Inhibition Assays : Use fluorescence-based enzymatic assays (e.g., trypsin-like proteases) with IC determination.

- Docking Studies : Employ AutoDock Vina to model interactions between the bromoquinoline core and catalytic pockets (e.g., hydrophobic interactions with methyl/methoxy groups).

- SAR Analysis : Synthesize analogs (e.g., 3-chloro or 7-ethoxy derivatives) to isolate contributions of substituents to activity .

Q. How can researchers address conflicting spectroscopic data during characterization?

- Methodological Answer :

- Triangulation Approach : Cross-validate -NMR shifts with -NMR DEPT-135 to distinguish CH, CH, and quaternary carbons.

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotational barriers in methoxy groups).

- Alternative Techniques : If HRMS shows unexpected adducts, repeat analysis in negative-ion mode or with alternative matrices (e.g., DCTB for MALDI) .

Q. What methodologies are effective for studying the photostability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose solutions to UV-Vis light (254–365 nm) and monitor degradation via LC-MS. Major degradation products (e.g., debrominated quinolin-4-ol) indicate radical-mediated pathways.

- Computational Modeling : Use TD-DFT to predict excited-state behavior and bond dissociation energies (BDEs) for bromine substituents .

Methodological Challenges in Data Interpretation

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?

- Answer :

- Hybrid Modeling : Combine molecular dynamics (MD) simulations with experimental crystallographic data to account for solvent and packing effects.

- Error Analysis : Quantify systematic errors (e.g., basis set limitations in DFT) by benchmarking against high-level CCSD(T) calculations for critical bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。